Benzyl hydroxy(isopropyl)carbamate
CAS No.:
Cat. No.: VC20367326
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | benzyl N-hydroxy-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |
| Standard InChI Key | MUFJZECCPUBLQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(=O)OCC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of benzyl hydroxy(isopropyl)carbamate comprises three key components:
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Benzyl group: A phenylmethyl moiety () that enhances lipophilicity and influences binding interactions in biological systems .
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Hydroxy(isopropyl) group: A branched alkyl chain () introducing steric effects and hydrogen-bonding capabilities.
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Carbamate backbone: A O(CO)NH linkage that serves as a hydrolytically stable surrogate for ester or amide groups in drug design .
The IUPAC name for this compound is benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, with a molecular formula of and a molecular weight of 223.27 g/mol.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of benzyl hydroxy(isopropyl)carbamate is documented, analogous carbamates are typically synthesized via:
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Reaction of benzyl chloroformate with amines: For example, benzyl carbamate (CAS 621-84-1) is produced by treating benzyl chloroformate with ammonia .
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Urea-alcohol condensation: A high-yield (99%) method involves heating urea with benzyl alcohol at 110°C for 10 hours using an alumina-supported nickel oxide-bismuth oxide catalyst .
Adapting these methods, benzyl hydroxy(isopropyl)carbamate could be synthesized by reacting benzyl chloroformate with 1-amino-2-methyl-2-propanol under controlled conditions.
Physicochemical Properties
Based on structurally similar compounds :
| Property | Value/Description |
|---|---|
| Melting point | 80–90°C (estimated) |
| Boiling point | 270–280°C (extrapolated) |
| Density | 1.15–1.25 g/cm³ |
| Solubility | Slightly soluble in water (≤5 g/L), soluble in chloroform and methanol |
| pKa | 13.4–14.0 (carbamate NH) |
Stability and Metabolic Considerations
Hydrolytic Stability
The carbamate group in benzyl derivatives resists enzymatic hydrolysis better than esters or amides, as evidenced by:
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In vitro half-life: >6 hours in human plasma for analogs like benzyl carbamate .
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pH dependence: Degradation accelerates under alkaline conditions (pH >9) due to hydroxide-mediated cleavage .
Metabolic Pathways
Primary routes of metabolism for benzyl carbamates involve:
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Hepatic oxidation: Cytochrome P450-mediated hydroxylation of the benzyl ring.
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Esterase hydrolysis: Cleavage of the carbamate bond to release benzyl alcohol and isopropyl carbamic acid .
Industrial and Pharmaceutical Applications
Peptide Synthesis
Benzyl carbamates serve as amine-protecting groups in solid-phase peptide synthesis. The hydroxy(isopropyl) variant could offer improved steric protection compared to traditional tert-butoxycarbonyl (Boc) groups .
Drug Delivery Systems
The compound’s amphiphilic nature (logP ≈ 2.5) makes it suitable for:
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Liposomal formulations: Enhancing solubility of hydrophobic anticancer agents.
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Prodrug design: Masking polar functional groups in antiviral compounds .
Future Research Directions
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Synthetic optimization: Developing enantioselective routes to access stereoisomers of hydroxy(isopropyl)carbamates.
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Targeted drug design: Exploiting the compound’s hydrogen-bonding capacity for kinase inhibition in oncology.
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Ecotoxicology studies: Assessing long-term environmental effects of fluorinated derivatives.
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